![molecular formula C12H15N3O5 B13806302 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is a nucleoside analog that has garnered significant interest in the fields of chemistry and biomedicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core linked to a ribofuranosyl moiety. It is known for its potential antiviral and anticancer properties, making it a valuable subject of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One typically involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with a ribofuranosyl donor. One common method involves the use of palladium-catalyzed coupling reactions. For instance, 5-iodouridine can be coupled with terminal alkynes in the presence of palladium(0) and copper(I) iodide catalysts to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
作用機序
The mechanism of action of 6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA-dependent RNA polymerase and helicase/NTPase, making it effective against certain viral infections .
類似化合物との比較
Similar Compounds
3-(Beta-D-2-Deoxyribofuranosyl)-6-Methylfuro[2,3-D]pyrimidin-2-One: This compound is structurally similar and also exhibits antiviral properties.
4-Methoxy-1-Beta-D-Ribofuranosyl-1H-Pyrazolo[3,4-D]pyrimidin-6-Amine: Another nucleoside analog with anticancer activity.
Uniqueness
6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One is unique due to its specific structure, which allows it to effectively target viral enzymes and disrupt nucleic acid synthesis. Its combination of antiviral and anticancer properties makes it a versatile compound in scientific research .
特性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-5-2-6-3-15(12(19)14-10(6)13-5)11-9(18)8(17)7(4-16)20-11/h2-3,7-9,11,16-18H,4H2,1H3,(H,13,14,19)/t7-,8-,9-,11-/m1/s1 |
InChIキー |
GCNYJWODKQPZDE-TURQNECASA-N |
異性体SMILES |
CC1=CC2=CN(C(=O)N=C2N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC1=CC2=CN(C(=O)N=C2N1)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


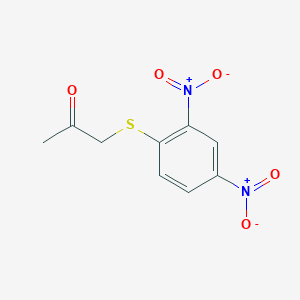
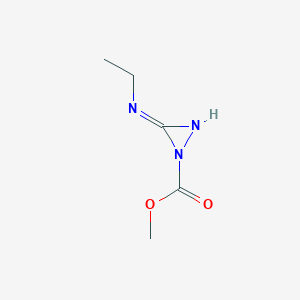
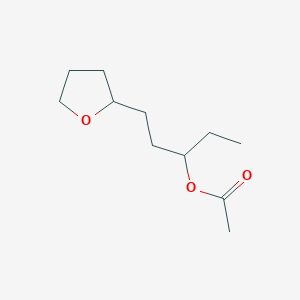
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

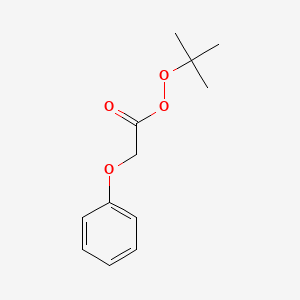

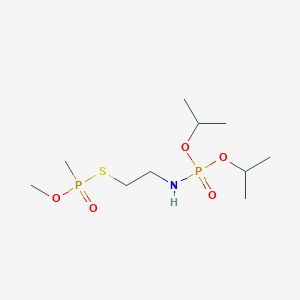
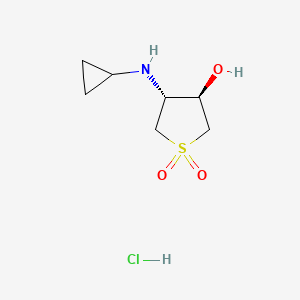

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
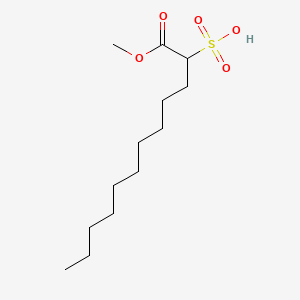
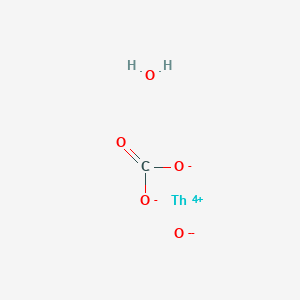
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
